molecular formula C9H10ClNO4 B1269966 Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate CAS No. 345991-81-3

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate

Cat. No.: B1269966
CAS No.: 345991-81-3
M. Wt: 231.63 g/mol
InChI Key: GCUIIZROYFZOCF-UHFFFAOYSA-N
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Description

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate is an organic compound with the molecular formula C9H10ClNO4 It is a derivative of furoic acid and contains a chloroacetyl group attached to an amino-methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-formyl-2-furoic acid.

    Formation of Intermediate: The 5-formyl-2-furoic acid is then esterified to form methyl 5-formyl-2-furoate.

    Amination: The methyl 5-formyl-2-furoate undergoes a reductive amination reaction with chloroacetyl chloride in the presence of a suitable reducing agent, such as sodium cyanoborohydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base, such as triethylamine, and a solvent like dichloromethane.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Hydrolysis: The corresponding carboxylic acid, 5-{[(chloroacetyl)amino]methyl}-2-furoic acid.

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(bromoacetyl)amino]methyl}-2-furoate
  • Methyl 5-{[(iodoacetyl)amino]methyl}-2-furoate
  • Methyl 5-{[(fluoroacetyl)amino]methyl}-2-furoate

Uniqueness

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological interactions, making it a valuable compound for diverse applications.

Properties

IUPAC Name

methyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-9(13)7-3-2-6(15-7)5-11-8(12)4-10/h2-3H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUIIZROYFZOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351533
Record name METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345991-81-3
Record name METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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